

# Molecular weight and formula of 3-(2-Pyridyl)aniline

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## Compound of Interest

Compound Name: 3-(2-Pyridyl)aniline

Cat. No.: B103558

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## An In-Depth Technical Guide to 3-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-(2-Pyridyl)aniline**, a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. This document details the fundamental physicochemical properties, a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a thorough characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, this guide explores the prospective biological activities of **3-(2-Pyridyl)aniline**, drawing insights from the established pharmacological profiles of structurally related pyridyl-aniline scaffolds, particularly as kinase inhibitors and antimicrobial agents. Visual workflows and data are presented to facilitate understanding and replication in a research and development setting.

### Core Compound Properties

**3-(2-Pyridyl)aniline**, also known as 2-(3-aminophenyl)pyridine, is a biaryl amine featuring a pyridine ring linked to an aniline moiety. This structural motif is of considerable interest in drug

discovery due to the versatile roles these functional groups can play in molecular interactions with biological targets.

Property	Value	Source(s)
Chemical Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub>	[1]
Molecular Weight	170.21 g/mol	[1]
CAS Number	15889-32-4	[1]
IUPAC Name	3-(pyridin-2-yl)aniline	[1]
Appearance	Off-white to pale yellow solid (predicted)	
Melting Point	72-73 °C	
Boiling Point	145-147 °C at 0.1 mmHg	

## Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and aniline rings is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and the commercial availability of the necessary precursors.[2][3][4][5] The reaction couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Two primary synthetic routes are proposed:

- Coupling of 2-bromopyridine with 3-aminophenylboronic acid.
- Coupling of 3-bromoaniline with a 2-pyridylboronic acid derivative.

The following is a generalized experimental protocol for the synthesis of **3-(2-Pyridyl)aniline**.

## Experimental Protocol: Suzuki-Miyaura Coupling

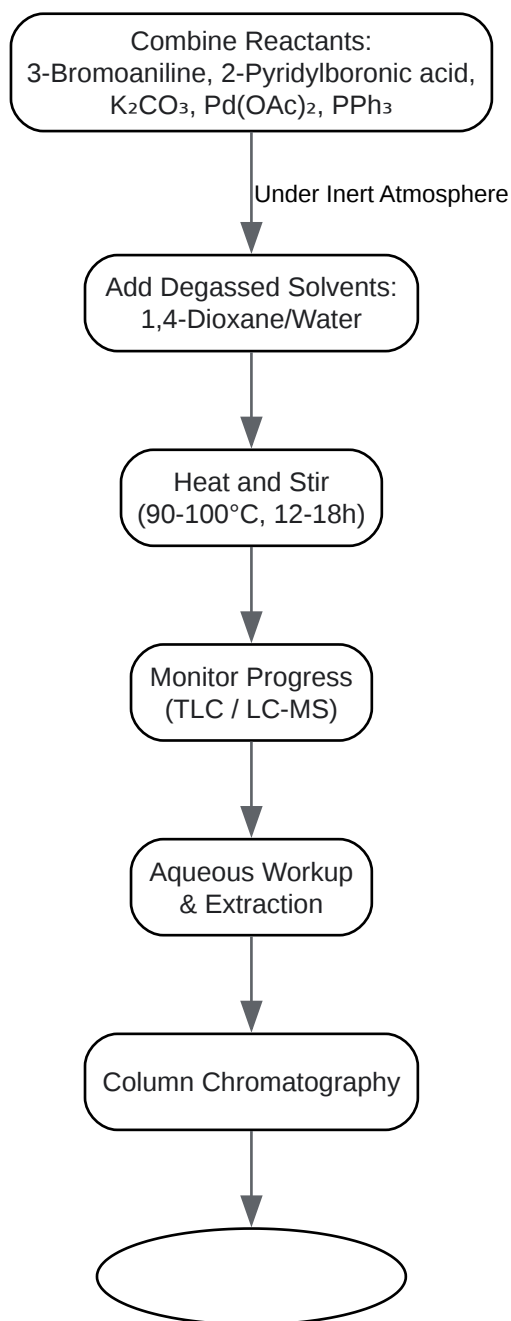
Materials:

- 3-Bromoaniline (1.0 equiv)
- 2-Pyridylboronic acid (1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.02 equiv)
- Triphenylphosphine ( $\text{PPh}_3$ ) (0.08 equiv)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 equiv)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromoaniline, 2-pyridylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
- Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-(2-Pyridyl)aniline**.



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A generalized workflow for the synthesis of **3-(2-Pyridyl)aniline** via Suzuki-Miyaura coupling.

## Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **3-(2-Pyridyl)aniline**.

$^1\text{H}$ NMR	Predicted $\delta$ (ppm)	Multiplicity	Assignment
Pyridine-H	~8.7	d	H6'
Pyridine-H	~7.8	t	H4'
Pyridine-H	~7.7	d	H3'
Aniline-H	~7.3	t	H5
Pyridine-H	~7.2	dd	H5'
Aniline-H	~7.1	m	H2, H4
Aniline-H	~6.7	dd	H6
Amine-H	~3.8	br s	-NH <sub>2</sub>

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
Pyridine-C	~157.0	C2'
Pyridine-C	~149.5	C6'
Aniline-C	~147.0	C3
Aniline-C	~139.0	C1
Pyridine-C	~137.0	C4'
Aniline-C	~129.5	C5
Pyridine-C	~122.5	C5'
Pyridine-C	~120.5	C3'
Aniline-C	~118.0	C6
Aniline-C	~115.0	C4
Aniline-C	~114.5	C2

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

m/z	Interpretation
170	[M] <sup>+</sup> (Molecular Ion)
169	[M-H] <sup>+</sup>
143	[M-HCN] <sup>+</sup>
78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridyl fragment)

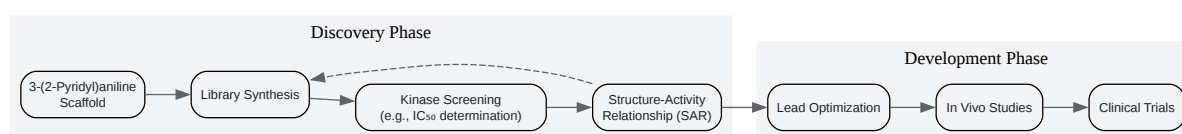
## Potential Biological Activity and Applications

While direct biological studies on **3-(2-Pyridyl)aniline** are limited in publicly available literature, the pyridyl-aniline scaffold is a well-recognized pharmacophore in medicinal chemistry,

particularly in the development of kinase inhibitors and antimicrobial agents.[6][7]

## Kinase Inhibition

The pyridyl-aniline core is a key structural motif in numerous kinase inhibitors. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for further functionalization to enhance potency and selectivity.[6] Derivatives of this scaffold have shown inhibitory activity against various kinases involved in cancer cell proliferation and signaling.



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A general workflow for the discovery and development of kinase inhibitors based on a core scaffold.

## Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad range of antimicrobial activities.[8][9][10] The nitrogen atom in the pyridine ring can play a crucial role in the interaction with bacterial targets. The pyridyl-aniline structure, therefore, represents a promising scaffold for the development of novel antibacterial agents. Further studies are warranted to evaluate the minimum inhibitory concentration (MIC) of **3-(2-Pyridyl)aniline** against various bacterial strains.

## Conclusion

**3-(2-Pyridyl)aniline** is a compound of significant interest with a straightforward and efficient synthetic route via the Suzuki-Miyaura cross-coupling reaction. Its structural features suggest a strong potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the biological properties of this versatile

molecule. The detailed protocols and compiled data serve as a valuable resource to facilitate future research and development efforts centered on this promising chemical entity.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)